Cas no 2680840-15-5 (tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate)

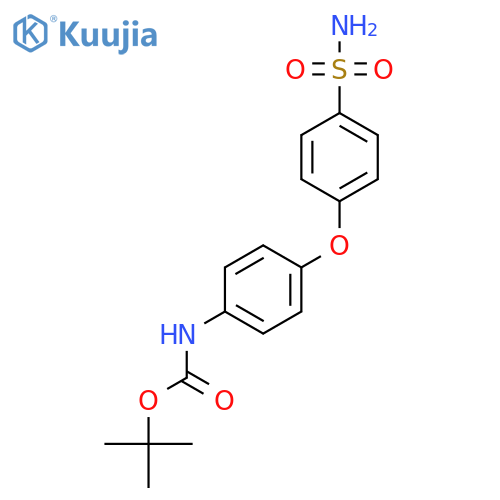

2680840-15-5 structure

商品名:tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate

tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- 2680840-15-5

- tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate

- EN300-28300316

- tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate

-

- インチ: 1S/C17H20N2O5S/c1-17(2,3)24-16(20)19-12-4-6-13(7-5-12)23-14-8-10-15(11-9-14)25(18,21)22/h4-11H,1-3H3,(H,19,20)(H2,18,21,22)

- InChIKey: VPXXLKAMZAVTOF-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC(=CC=1)NC(=O)OC(C)(C)C)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 364.10929292g/mol

- どういたいしつりょう: 364.10929292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 6

- 複雑さ: 536

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 116Ų

tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28300316-0.5g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 0.5g |

$699.0 | 2025-03-19 | |

| Enamine | EN300-28300316-1.0g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 1.0g |

$728.0 | 2025-03-19 | |

| Enamine | EN300-28300316-5.0g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 5.0g |

$2110.0 | 2025-03-19 | |

| Enamine | EN300-28300316-0.05g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 0.05g |

$612.0 | 2025-03-19 | |

| Enamine | EN300-28300316-2.5g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 2.5g |

$1428.0 | 2025-03-19 | |

| Enamine | EN300-28300316-10.0g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 10.0g |

$3131.0 | 2025-03-19 | |

| Enamine | EN300-28300316-0.25g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 0.25g |

$670.0 | 2025-03-19 | |

| Enamine | EN300-28300316-0.1g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 95.0% | 0.1g |

$640.0 | 2025-03-19 | |

| Enamine | EN300-28300316-10g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 10g |

$3131.0 | 2023-09-07 | ||

| Enamine | EN300-28300316-1g |

tert-butyl N-[4-(4-sulfamoylphenoxy)phenyl]carbamate |

2680840-15-5 | 1g |

$728.0 | 2023-09-07 |

tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate 関連文献

-

Karishma Bhardwaj,Sajan Pradhan,Siddhant Basel,Mitchell Clarke,Surakcha Thapa,Pankaj Roy,Sukanya Borthakur,Lakshi Saikia,Amit Shankar,Anand Pariyar,Sudarsan Tamang Dalton Trans., 2020,49, 15425-15432

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

2680840-15-5 (tert-butyl N-4-(4-sulfamoylphenoxy)phenylcarbamate) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 61389-26-2(Lignoceric Acid-d4)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量